molecular formula C9H12ClNO2 B13550116 (2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol

(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol

Cat. No.: B13550116
M. Wt: 201.65 g/mol
InChI Key: CBAZHIJEXPNXOM-QMMMGPOBSA-N
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Description

(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and an appropriate amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic research. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Amino-2-(4-chlorophenyl)ethan-1-ol: Similar structure but lacks the methoxy group.

    (2r)-2-Amino-2-(3-methoxyphenyl)ethan-1-ol: Similar structure but lacks the chloro group.

    (2r)-2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

The presence of both the chloro and methoxy groups in (2r)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

CBAZHIJEXPNXOM-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CO)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)Cl

Origin of Product

United States

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